molecular formula C18H14O6 B14150547 4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy- CAS No. 89029-12-9

4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-

Cat. No.: B14150547
CAS No.: 89029-12-9
M. Wt: 326.3 g/mol
InChI Key: MGZNLFNSCDJZGJ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often found in natural products. This particular compound features a benzo[d][1,3]dioxole moiety, which is a structural motif present in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which is then coupled with a chromone precursor. The reaction conditions often include the use of catalysts such as fused zinc chloride in acetic anhydride . The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-4H-chromen-4-one exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-4H-chromen-4-one is unique due to its dual functionality, exhibiting both anticancer and antidiabetic properties. This dual activity makes it a promising candidate for further research and development in multiple therapeutic areas.

Properties

CAS No.

89029-12-9

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H14O6/c1-20-11-6-16(21-2)18-12(19)8-14(24-17(18)7-11)10-3-4-13-15(5-10)23-9-22-13/h3-8H,9H2,1-2H3

InChI Key

MGZNLFNSCDJZGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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